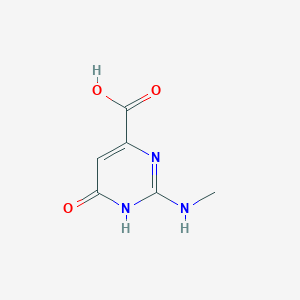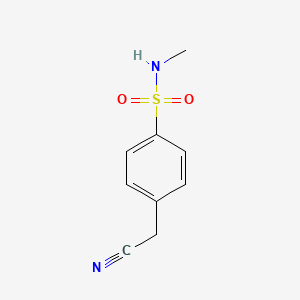
4-((N-methylamino)sulfonyl)benzyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((N-methylamino)sulfonyl)benzyl cyanide is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a benzyl cyanide group attached to a sulfonyl group with an N-methylamino substituent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((N-methylamino)sulfonyl)benzyl cyanide can be achieved through various methods. The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-((N-methylamino)sulfonyl)benzyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: The benzyl cyanide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
4-((N-methylamino)sulfonyl)benzyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((N-methylamino)sulfonyl)benzyl cyanide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes and proteins, leading to various biochemical effects. The pathways involved include nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl cyanide: Similar structure but lacks the sulfonyl and N-methylamino groups.
4-(Aminosulfonyl)benzyl cyanide: Similar but without the N-methyl group.
4-((N-methylamino)sulfonyl)phenyl cyanide: Similar but with a phenyl group instead of a benzyl group.
Uniqueness
4-((N-methylamino)sulfonyl)benzyl cyanide is unique due to its combination of a benzyl cyanide group with a sulfonyl group and an N-methylamino substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Propriétés
Formule moléculaire |
C9H10N2O2S |
|---|---|
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
4-(cyanomethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6H2,1H3 |
Clé InChI |
INZIJYXWKLRUAL-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC=C(C=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



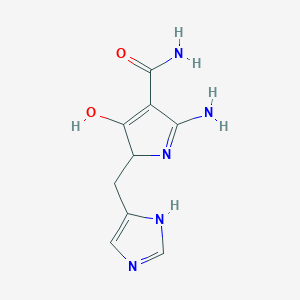
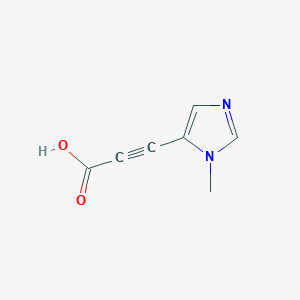
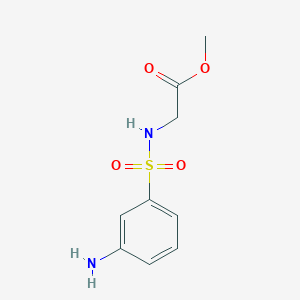
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)

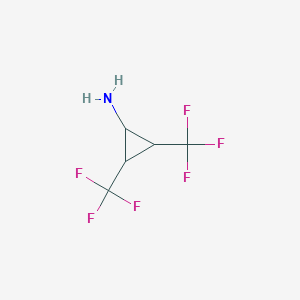

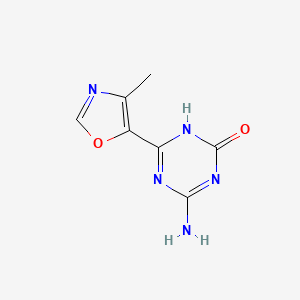
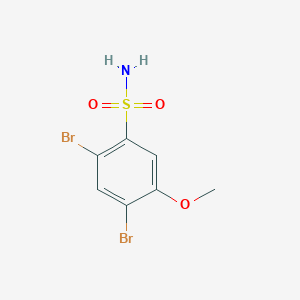

![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)
